5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Regioselective protection Indazole N-functionalization SEM protecting group

5-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (CAS 953411-96-6, MW 374.29, C13H19IN2OSi) is a dual-functionalized indazole building block engineered for orthogonal synthetic manipulation in medicinal chemistry and pharmaceutical process development. This compound integrates two critical structural features within a single intermediate: a C5 iodo substituent that serves as a robust electrophilic handle for palladium-catalyzed cross-coupling reactions, and an N1 SEM (2-(trimethylsilyl)ethoxymethyl) protecting group that provides both nitrogen protection and regiochemical control during downstream transformations.

Molecular Formula C13H19IN2OSi
Molecular Weight 374.29 g/mol
Cat. No. B8164786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
Molecular FormulaC13H19IN2OSi
Molecular Weight374.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOCN1C2=C(C=C(C=C2)I)C=N1
InChIInChI=1S/C13H19IN2OSi/c1-18(2,3)7-6-17-10-16-13-5-4-12(14)8-11(13)9-15-16/h4-5,8-9H,6-7,10H2,1-3H3
InChIKeyPZPDJDIMPYSCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole CAS 953411-96-6: Procurement-Ready Synthetic Intermediate for Regioselective Indazole Functionalization


5-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (CAS 953411-96-6, MW 374.29, C13H19IN2OSi) is a dual-functionalized indazole building block engineered for orthogonal synthetic manipulation in medicinal chemistry and pharmaceutical process development . This compound integrates two critical structural features within a single intermediate: a C5 iodo substituent that serves as a robust electrophilic handle for palladium-catalyzed cross-coupling reactions, and an N1 SEM (2-(trimethylsilyl)ethoxymethyl) protecting group that provides both nitrogen protection and regiochemical control during downstream transformations [1]. Unlike unprotected indazoles that undergo non-selective N-functionalization under basic conditions, this SEM-protected derivative enables predictable and regioselective derivatization pathways essential for constructing complex heterocyclic scaffolds in drug discovery programs [1].

5-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Why Alternative Indazole Intermediates Cannot Be Interchanged in Multi-Step Synthetic Sequences


Generic substitution of 5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole with alternative indazole intermediates introduces significant synthetic risk due to three intersecting chemical constraints. First, unprotected 5-iodoindazole undergoes non-regioselective N-alkylation under basic conditions, producing mixtures of N1- and N2-substituted products that require chromatographic separation and reduce overall yield [1]. Second, alternative protecting groups such as THP (tetrahydropyranyl) demonstrate inferior stability to organometallic reagents required for directed metalation at the indazole C3 position, limiting the scope of subsequent functionalization [2]. Third, the iodo substituent at C5 offers markedly different cross-coupling reactivity compared to bromo or chloro analogs, with the C(sp2)-I bond providing superior oxidative addition kinetics in palladium-catalyzed transformations essential for constructing aryl-indazole pharmacophores [3]. These non-interchangeable properties directly impact synthetic route efficiency, intermediate purity, and downstream coupling yields, making compound-specific selection critical for reproducible pharmaceutical process development.

5-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Quantitative Differentiation Evidence for Procurement Decision Support


N2-Regioselective SEM Protection Enables Single-Isomer Intermediate Isolation vs. Unprotected Indazole Mixtures

Under strongly basic conditions, unprotected indazoles undergo non-selective N-alkylation, generating mixtures of N1- and N2-substituted regioisomers that necessitate chromatographic separation. In contrast, the SEM-protected indazole intermediate using the Luo-Dubowchik conditions achieves exclusive N2 regioselectivity, delivering a single isomer suitable for direct use in subsequent synthetic steps without additional purification [1]. This regioselectivity is achieved using NaH in DMF at 0°C followed by SEM-Cl addition, producing the N2-SEM protected indazole as the sole regioisomeric product.

Regioselective protection Indazole N-functionalization SEM protecting group Isomer separation

C3-Negishi Arylation of SEM-Protected Indazoles Delivers 70–98% Yield vs. 20% for Suzuki Alternative

Direct comparison of cross-coupling methodologies for C3-arylation of N(2)-SEM-protected indazoles reveals a decisive performance differential. Standard Suzuki coupling conditions using aryl boronic acids with SEM-protected indazole substrates yielded the desired 3-arylindazole product in only 20% yield, making this approach synthetically impractical for pharmaceutical development. In contrast, optimized Negishi reaction conditions employing TMP2Zn-mediated zincation followed by Pd-catalyzed coupling with aryl iodides achieved consistently high yields ranging from 70% to 98% across multiple substrate combinations [1]. This 3.5- to 4.9-fold yield improvement translates directly to reduced raw material consumption and enhanced process economics.

Negishi cross-coupling C3-arylation SEM-protected indazole Pd-catalyzed coupling Scalable method

SEM Group Enables Orthogonal Deprotection and Subsequent Site-Selective Silylation in Single Synthetic Sequence

The SEM protecting group in 5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole serves a dual synthetic function beyond simple N-protection. Under t-BuONa-promoted conditions, N-SEM 2H-indazoles undergo base-mediated deprotection with concomitant conversion to silylated 1H-indazoles, enabling controlled site-selective silylation in a single operational step [1]. This reactivity profile distinguishes SEM-protected indazoles from alternative protecting group strategies (e.g., Boc, THP) which require discrete deprotection steps followed by separate functionalization reactions. The protocol demonstrates broad substrate scope and excellent functional group tolerance, including compatibility with the C5 iodo substituent present in the target compound.

Orthogonal deprotection Site-selective silylation SEM protecting group Transition metal-free

C5-Iodo Substituent Enables Sequential Coupling in Bis-Haloarene Systems with Orthogonal Halogen Reactivity

The C5 iodo substituent in SEM-protected indazole intermediates exhibits predictable and exploitable reactivity differentials in sequential cross-coupling sequences. In bis-haloarene and heteroarene systems where multiple halogen substituents are present, the C(sp2)-I bond undergoes oxidative addition with palladium catalysts preferentially over C(sp2)-Br or C(sp2)-Cl bonds. This orthogonal reactivity enables selective mono-functionalization at the iodo-substituted position while preserving the second halogen for subsequent diversification steps [1]. The methodology has been validated with N(2)-SEM-protected indazole substrates containing multiple halogen substituents, demonstrating that the most reactive halogen (iodo) reacts first, leaving bromo or chloro substituents intact for later-stage elaboration.

Sequential cross-coupling Bis-haloarene Orthogonal reactivity C5-iodoindazole Negishi coupling

5-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Kinase Inhibitor Intermediate Synthesis via C3-Negishi Arylation

This compound serves as a critical intermediate in the synthesis of 3-(hetero)arylindazole kinase inhibitors, a pharmacophore class with established activity against JNK, Aurora, and other therapeutic kinase targets [1]. The SEM protection at N1, combined with directed metalation at C3 followed by high-yield Negishi coupling (70–98% yield vs. 20% for Suzuki), enables efficient construction of the 3-arylindazole core present in numerous clinical and preclinical kinase inhibitors [2]. Procurement of this specific intermediate rather than unprotected or alternatively protected analogs eliminates the regioselectivity and yield penalties documented in comparative coupling studies.

Divergent Library Synthesis Platform via Sequential Cross-Coupling

The orthogonal reactivity profile of the C5-iodo substituent, combined with N1-SEM protection, establishes this compound as a divergent synthesis platform for generating structurally diverse indazole libraries. In bis-haloarene systems, the C5-iodo group undergoes selective Pd-catalyzed coupling while preserving secondary halogen substituents (Br, Cl) for subsequent functionalization [2]. This sequential coupling strategy maximizes the structural diversity accessible from a single procured intermediate, reducing the number of distinct building blocks required to populate a medicinal chemistry screening collection.

Process Chemistry Scale-Up of 3-Arylindazole Pharmacophores

For process chemistry applications requiring multi-gram to kilogram-scale synthesis of 3-arylindazole-containing drug candidates, the high-yielding Negishi coupling methodology validated on N(2)-SEM-protected indazole substrates provides a scalable alternative to low-yielding Suzuki approaches [2]. The 3.5- to 4.9-fold yield improvement documented in direct comparative studies translates to proportional reductions in raw material costs, waste stream volume, and manufacturing cycle time—parameters that directly impact cost of goods in pharmaceutical manufacturing [2]. This yield differential justifies procurement of the SEM-protected iodoindazole intermediate over less efficient synthetic entry points.

Transition Metal-Free C3 Functionalization via SEM-Directed Deprotonation

The SEM group on this compound facilitates regioselective C3 lithiation followed by electrophile trapping, enabling C3-functionalization without transition metal catalysts [1]. This directed metalation strategy provides access to 3-substituted indazole derivatives under conditions compatible with functional groups that are sensitive to Pd-mediated coupling conditions. Additionally, the SEM group can be removed orthogonally using either TBAF in THF or aqueous HCl in EtOH, offering deprotection flexibility that accommodates diverse downstream functional group sensitivities [1].

Quote Request

Request a Quote for 5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.